6-(2-bromoacetyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC20141309
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN2O2 |
|---|---|
| Molecular Weight | 217.02 g/mol |
| IUPAC Name | 3-(2-bromoacetyl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11) |
| Standard InChI Key | MZKHXWVIROXTNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NN=C1C(=O)CBr |
Introduction
Structural Characteristics and Nomenclature
1.1 Molecular Identity
6-(2-Bromoacetyl)pyridazin-3(2H)-one is a heterocyclic compound bearing a pyridazine ring (1,2-diazine) fused to a lactam group (3(2H)-one). The substituent at position 6 is a bromoacetyl group (BrCH₂CO-), which introduces both electrophilic and nucleophilic reactivity.
1.2 Structural Features
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Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms and a ketone oxygen, forming a lactam structure.
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Bromoacetyl Side Chain: A bromoethyl ketone group (BrCH₂CO-) attached to the pyridazinone at position 6. This group enables nucleophilic substitution reactions, particularly at the bromine atom.
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Electronic Properties: The pyridazinone ring is electron-deficient due to conjugation with the ketone, while the bromoacetyl group may influence reactivity through inductive effects.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | Bromoacetyl chloride, K₂CO₃ | Introduce bromoacetyl group |
| Hydrolysis | NaOH (6N), 60–80°C | Remove protecting groups |
| Purification | Column chromatography, recrystallization | Isolate pure product |
Physical and Chemical Properties
3.1 Spectroscopic Data
While specific spectroscopic data for 6-(2-bromoacetyl)pyridazin-3(2H)-one are unavailable, related compounds provide insights:
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¹H-NMR: Peaks for the pyridazinone protons (δ ~7–8 ppm) and bromoacetyl protons (δ ~3–4 ppm for CH₂Br).
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MS (ESI+): Molecular ion peak at m/z 217.02 (calculated) with fragmentation patterns indicative of bromine loss .
3.2 Reactivity Profile
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | Formation of thioethers, ethers, or amides |
| Elimination | Strong bases (e.g., KOH) | Dehydrohalogenation to acrylate |
| Cross-Coupling | Palladium catalysts | C–C bond formation |
Applications in Organic Synthesis
5.1 Intermediate for Heterocycle Synthesis
The bromoacetyl group serves as a versatile handle for constructing complex architectures:
| Application | Example Reaction | Product |
|---|---|---|
| Thiol Conjugation | Reaction with thiols | Thioether-linked pyridazinones |
| Amide Bond Formation | Coupling with amines | Peptide-pyridazinone hybrids |
| Click Chemistry | Azide-alkyne cycloaddition | Triazole-functionalized derivatives |
5.2 Role in Medicinal Chemistry
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Prodrug Design: The bromoacetyl group may be cleaved in vivo to release therapeutic agents.
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Targeted Delivery: Covalent modification of biomolecules (e.g., proteins, nucleic acids).
| Hazard | Severity | Mitigation Strategy |
|---|---|---|
| Skin/eye irritation | Moderate | Use gloves, goggles, and fume hood |
| Respiratory exposure | Low | Avoid inhalation |
| Reactivity | High | Store away from strong bases |
6.2 Storage Recommendations
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Temperature: 2–8°C in a sealed container.
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Stability: Stable under inert atmospheres; sensitive to moisture and light.
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